2-Amino-1-(4-chloro-3-nitrophenyl)ethanone Hydrochloride
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Overview
Description
2-Amino-1-(4-chloro-3-nitrophenyl)ethanone Hydrochloride is a chemical compound with the molecular formula C8H9ClN2O3 It is known for its unique structure, which includes an amino group, a chloro group, and a nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-chloro-3-nitrophenyl)ethanone Hydrochloride typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the amino group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and drying to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-chloro-3-nitrophenyl)ethanone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Amino-1-(4-chloro-3-nitrophenyl)ethanone Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-chloro-3-nitrophenyl)ethanone Hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitro and chloro groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(4-nitrophenyl)ethanone Hydrochloride: Similar structure but lacks the chloro group.
2-Amino-1-(4-chlorophenyl)ethanone Hydrochloride: Similar structure but lacks the nitro group.
2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride: Similar structure but has a hydroxy group instead of a nitro group.
Uniqueness
2-Amino-1-(4-chloro-3-nitrophenyl)ethanone Hydrochloride is unique due to the presence of both chloro and nitro groups on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
2-Amino-1-(4-chloro-3-nitrophenyl)ethanone hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
The compound features an amino group, a chloro group, and a nitrophenyl moiety, which contribute to its biological interactions. The mechanism of action involves:
- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules, enhancing its interaction with enzymes and receptors.
- Chemical Interactions : The nitro and chloro groups participate in diverse chemical interactions, potentially modulating enzyme activity and influencing cellular pathways.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Some studies report MIC values comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Its effects on various cancer cell lines have been documented:
- Cell Lines Tested : Studies have focused on human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HEPG-2 (liver cancer).
- Mechanisms of Action : The compound has shown to induce apoptosis in cancer cells through pathways involving the modulation of BAX and Bcl-2 gene expressions, leading to increased apoptotic activity .
Study 1: Anticancer Evaluation
In a recent study, this compound was tested for cytotoxicity using the SRB assay. The results indicated significant cytotoxic effects on HCT-116 cells, with IC50 values demonstrating potent activity compared to control compounds. The study highlighted the compound's ability to induce cell cycle arrest at the G1 phase and promote apoptosis through mitochondrial pathways .
Study 2: Antimicrobial Efficacy
Another investigation focused on the compound's antimicrobial properties against various bacterial strains. The results showed that it effectively inhibited bacterial growth with zones of inhibition comparable to established antibiotics like ciprofloxacin. This suggests its potential utility in treating bacterial infections .
Table 1: Biological Activity Summary
Properties
Molecular Formula |
C8H8Cl2N2O3 |
---|---|
Molecular Weight |
251.06 g/mol |
IUPAC Name |
2-amino-1-(4-chloro-3-nitrophenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C8H7ClN2O3.ClH/c9-6-2-1-5(8(12)4-10)3-7(6)11(13)14;/h1-3H,4,10H2;1H |
InChI Key |
AQJUGKWXVFAXQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CN)[N+](=O)[O-])Cl.Cl |
Origin of Product |
United States |
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